N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
Description
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a benzothiazole-derived compound featuring a 6-chloro-4-methyl-substituted benzothiazole core linked via an amide bond to a 4-(morpholinosulfonyl)benzamide moiety. The morpholinosulfonyl group introduces both hydrogen-bonding capacity and polarity, which may enhance solubility and target interaction compared to simpler sulfonamides.
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S2/c1-12-10-14(20)11-16-17(12)21-19(28-16)22-18(24)13-2-4-15(5-3-13)29(25,26)23-6-8-27-9-7-23/h2-5,10-11H,6-9H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBPWJQMGARRLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with 4-chloro-3-methylbenzoic acid under acidic conditions to form 6-chloro-4-methylbenzo[d]thiazole.
Sulfonylation: The benzothiazole intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.
Morpholine Substitution: The sulfonyl chloride intermediate is treated with morpholine to form the morpholinosulfonyl derivative.
Amidation: Finally, the morpholinosulfonyl derivative is coupled with 4-aminobenzamide under suitable conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzothiazole ring, forming corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Antimicrobial Applications
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action likely involves inhibition of key metabolic pathways in microorganisms.
Case Study: Antimicrobial Efficacy
- A study assessed the compound's activity against common pathogens using the turbidimetric method. Results indicated significant inhibition of bacterial growth, suggesting potential as a therapeutic agent for infections caused by resistant strains.
Anticancer Activity
The compound has also shown promise as an anticancer agent, particularly through its inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. Molecular docking studies revealed a strong binding affinity to DHFR with a Gibbs free energy change (ΔG) of -9.0 kcal/mol, indicating its potential as a chemotherapeutic agent.
Case Study: Cancer Cell Line Studies
- In vitro testing on estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) demonstrated that the compound effectively inhibited cell proliferation. The results were comparable to established chemotherapeutics, highlighting its potential in cancer treatment .
Mechanism of Action
The mechanism of action of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and modulating various biochemical pathways. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Substituent Effects : The target’s 6-chloro-4-methyl group contrasts with bromo () or pyridinyl () substituents, which may alter steric hindrance and electronic distribution. Chloro groups typically enhance lipophilicity and metabolic stability compared to bromo .
- Sulfonamide Variations: The morpholinosulfonyl group in the target differs from thiomorpholinosulfonyl () and methylpiperazinylsulfonyl (). Morpholine’s oxygen atoms improve aqueous solubility relative to sulfur-containing thiomorpholine .
Physicochemical and Spectral Properties
Table 2: Physicochemical Data for Selected Compounds
Analysis :
- Melting Points: Higher melting points (e.g., 234–238°C for 12b, ) correlate with crystalline stability, often influenced by polar sulfonamide groups. The target’s morpholinosulfonyl may similarly promote crystallinity.
- Spectral Data : The target’s 1H NMR would show distinct aromatic protons (δ 7.8–8.2) and morpholine protons (δ 3.6–3.8), comparable to 4i (). Absence of pyridine signals (cf. 4i) differentiates the target .
Biological Activity
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly as a dual kinase inhibitor. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by relevant data and research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzo[d]thiazole moiety and a morpholinosulfonyl group. Its synthesis typically involves multi-step organic reactions that include the formation of the benzamide core, introduction of the morpholinosulfonyl group, and construction of the thiazole ring. Key reagents may include sulfonyl chlorides and various amines, with reaction conditions optimized for yield and purity.
This compound primarily targets two critical kinases:
- Casein Kinase 2 (CK2)
- Glycogen Synthase Kinase 3 beta (GSK3β)
The compound acts as a dual inhibitor of these kinases, which play significant roles in various cellular processes including cell proliferation, survival, and apoptosis. By inhibiting CK2 and GSK3β, the compound prevents the phosphorylation and subsequent deactivation of PTEN (Phosphatase and Tensin Homolog), a critical tumor suppressor protein involved in regulating cell growth and survival pathways .
Cellular Effects
Research indicates that this compound exhibits significant effects on cellular pathways:
- Inhibition of Tumor Growth : By maintaining PTEN activity through kinase inhibition, it may suppress tumor cell proliferation.
- Anti-inflammatory Properties : The modulation of key signaling pathways can lead to decreased inflammation in various disease models.
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Efficacy : In a study examining its effects on breast cancer cell lines, this compound demonstrated significant cytotoxicity, leading to increased apoptosis rates compared to control groups .
- Inflammation Model : In an animal model of arthritis, treatment with the compound resulted in reduced swelling and inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Basic: What are the recommended synthetic routes for N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide?
Methodological Answer:
The synthesis typically involves coupling a substituted benzothiazole amine with a sulfonylbenzamide derivative. For example:
- Step 1: Prepare 2-amino-6-chloro-4-methylbenzothiazole via cyclization of thiourea derivatives with α-haloketones under reflux (e.g., ethanol, 30 mins) .
- Step 2: React the benzothiazole amine with 4-(morpholinosulfonyl)benzoyl chloride in the presence of a base (e.g., NaH in THF) at 60°C for 6–12 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound .
Key Considerations: Optimize stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time to avoid over-acylation byproducts.
Basic: How can the structure of this compound be confirmed experimentally?
Methodological Answer:
Use a multi-technique approach:
- 1H/13C NMR: Confirm substitution patterns (e.g., singlet for morpholine protons at δ 3.6–3.8 ppm; aromatic protons of benzothiazole at δ 7.2–8.0 ppm) .
- IR Spectroscopy: Identify sulfonyl (S=O) stretches at 1150–1350 cm⁻¹ and amide (C=O) bands at 1650–1700 cm⁻¹ .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ with <5 ppm error .
Basic: What preliminary assays are used to evaluate its biological activity?
Methodological Answer:
- Kinase Inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Antimicrobial Activity: Test MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria via broth microdilution .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
Advanced: How can structure-activity relationships (SAR) be studied for this compound?
Methodological Answer:
- Modify Substituents: Compare analogs with varying groups on the benzothiazole (e.g., 6-Cl vs. 6-Br) and sulfonylmorpholine (e.g., morpholine vs. piperazine). Synthesize derivatives via Suzuki-Miyaura cross-coupling (e.g., replace 4-methyl with aryl groups using Pd catalysts) .
- Assay Impact: Evaluate changes in bioactivity (e.g., 6-Cl enhances cellular uptake due to lipophilicity) and solubility (morpholine improves aqueous stability) .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR signals)?
Methodological Answer:
- Tautomerism Check: Analyze tautomeric equilibria (e.g., thione ↔ thiol in thiazole derivatives) via variable-temperature NMR or IR .
- Impurity Profiling: Use HPLC-MS to identify byproducts (e.g., unreacted amine or sulfonyl chloride) .
- Crystallography: Confirm solid-state structure via X-ray diffraction if crystals are obtainable .
Advanced: What strategies optimize pharmacokinetic properties like metabolic stability?
Methodological Answer:
- LogP Adjustment: Introduce polar groups (e.g., morpholinosulfonyl) to reduce LogP, enhancing solubility. Measure partition coefficients via shake-flask method .
- Microsomal Assays: Test hepatic metabolism using rat liver microsomes. If rapid clearance is observed, consider replacing labile groups (e.g., methyl with trifluoromethyl) .
Advanced: How to investigate its mechanism of action in enzyme inhibition?
Methodological Answer:
- In Silico Docking: Use software (e.g., AutoDock Vina) to model binding to target enzymes (e.g., kinases). Prioritize residues interacting with the sulfonylmorpholine group .
- Enzyme Kinetics: Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) and Ki values .
Advanced: How to address low synthetic yields or purification challenges?
Methodological Answer:
- Optimize Reaction Conditions: Increase temperature (e.g., 80°C) or use microwave-assisted synthesis to accelerate coupling .
- Purification: Switch from silica gel to reverse-phase HPLC for polar byproducts. For crystalline impurities, use recrystallization (ethanol/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
